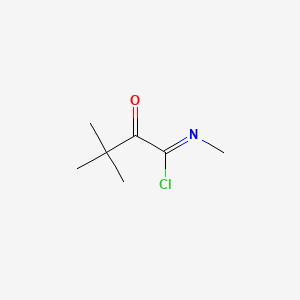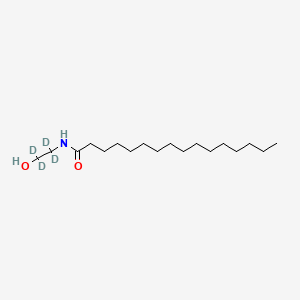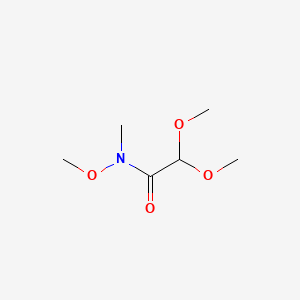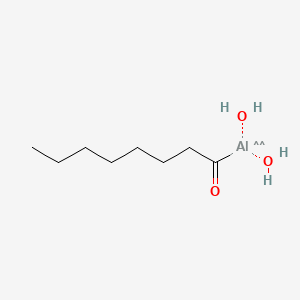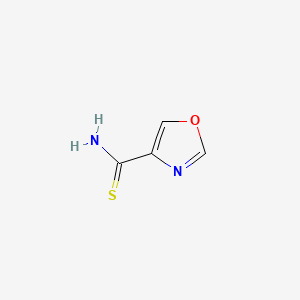
噁唑-4-甲酰硫代酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazole-4-carbothioamide is a heterocyclic compound that contains both oxygen and nitrogen atoms within a five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry. The presence of a carbothioamide group at the fourth position of the oxazole ring enhances its chemical reactivity and potential for various applications.
科学研究应用
Oxazole-4-carbothioamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用机制
Target of Action
Oxazole-4-carbothioamide is a heterocyclic compound that has been shown to interact with various biological systems such as enzymes and receptors It’s worth noting that oxazole derivatives have been found to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Mode of Action
It’s known that oxazole derivatives can bind to biological systems via numerous non-covalent interactions . This interaction can lead to changes in the function of the target, which can result in various pharmacological effects.
Biochemical Pathways
Oxazole derivatives have been found to exhibit a wide range of biological actions, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the bioactivity of oxazole derivatives at low doses has been reported, suggesting good bioavailability .
Result of Action
It’s known that oxazole derivatives can exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . This suggests that Oxazole-4-carbothioamide may have similar effects.
Action Environment
It’s worth noting that the bioactivity of oxazole derivatives at low doses has been reported, suggesting that they may be stable and effective under various conditions .
生化分析
Biochemical Properties
Oxazole-4-carbothioamide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and multifaceted, often involving binding interactions that modulate the function of these biomolecules .
Cellular Effects
Oxazole-4-carbothioamide has been shown to have a broad range of effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to exhibit weak-to-moderate antimicrobial activity and weak cytotoxic activity against tested cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of Oxazole-4-carbothioamide involves its interactions at the molecular level with biomolecules, leading to changes in gene expression and enzyme activity . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxazole-4-carbothioamide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Oxazole-4-carbothioamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Oxazole-4-carbothioamide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Oxazole-4-carbothioamide is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Oxazole-4-carbothioamide and any effects on its activity or function are complex and multifaceted . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-4-carbothioamide typically involves the cyclization of α-bromo ketones with alkyl or aryl isothiocyanates in the presence of a base such as sodium hydride. This reaction proceeds under mild conditions and can be carried out in aqueous or organic solvents. The use of a magnetic nanocatalyst, such as Fe₃O₄, has been reported to improve the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of oxazole-4-carbothioamide may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial settings to minimize waste and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
Oxazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxamide.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazole-4-carboxamide
Reduction: Oxazole-4-thiol or oxazole-4-amine
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- Oxazole-4-carboxamide
- Oxazole-4-thiol
- Oxazole-4-amine
Comparison
Oxazole-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. For instance, oxazole-4-carboxamide is more stable and less reactive, while oxazole-4-thiol and oxazole-4-amine have different reactivity profiles and biological activities. The carbothioamide group also enhances the compound’s potential for forming hydrogen bonds, making it a valuable scaffold in medicinal chemistry .
属性
IUPAC Name |
1,3-oxazole-4-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4(8)3-1-7-2-6-3/h1-2H,(H2,5,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQJZCFWXSBVDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678467 |
Source


|
| Record name | 1,3-Oxazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118802-31-6 |
Source


|
| Record name | 1,3-Oxazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6H-IMIDAZO[4,5-G]BENZOTHIAZOL-7-OL, 2-METHYL-](/img/structure/B570246.png)

![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/new.no-structure.jpg)
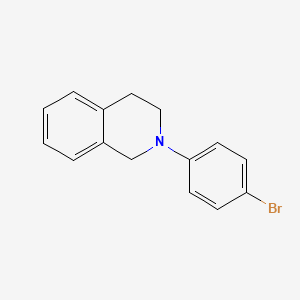
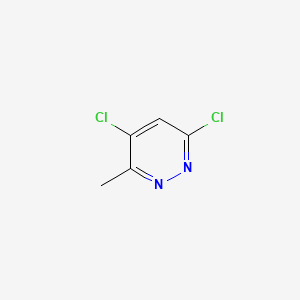
![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)
